
1-(3-Fluoro-4-pyrrolidin-1-ylphenyl)ethanone
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
Synthesis Analysis
The synthesis of pyrrole derivatives, like 1-(3-Fluoro-4-pyrrolidin-1-ylphenyl)ethanone, often involves multicomponent coupling reactions. For instance, Abdelhadi Louroubi et al. (2019) reported the synthesis of a penta-substituted pyrrole derivative through a one-pot four-component coupling reaction catalyzed by natural hydroxyapatite. This method highlights the complex synthetic strategies employed to construct pyrrole derivatives with specific substituents, which could be applicable to synthesizing compounds like this compound (Louroubi et al., 2019).
Molecular Structure Analysis
The molecular structure of pyrrole derivatives is commonly studied using spectroscopic techniques and theoretical methods. For example, James L. Balderson et al. (2007) investigated the hydrogen-bonding patterns in enaminones, revealing insights into the structural characteristics of pyrrole derivatives through X-ray crystallography and spectroscopic methods. Such studies are essential for understanding the molecular geometry, electronic structure, and intermolecular interactions of compounds like this compound (Balderson et al., 2007).
Scientific Research Applications
Synthesis of Voriconazole
1-(3-Fluoro-4-pyrrolidin-1-ylphenyl)ethanone is a component in the synthesis of voriconazole, a broad-spectrum triazole antifungal agent. The synthesis involves setting the relative stereochemistry in the addition of a 4-(1-metalloethyl)-5-fluoropyrimidine derivative to 1-(2,4-difluorophenyl)-2-(1H-1,2,4-triazol-1-yl)-1-ethanone, with excellent diastereoselection (Butters et al., 2001).
Metabolic Pathways
The compound has been studied in the context of enzymatic C-Demethylation in rat liver microsomes. This research is significant for understanding the metabolism of novel compounds, like LC15-0133, a dipeptidyl peptidase-4 inhibitor (Yoo et al., 2008).
Hydrogen-bonding Studies
Hydrogen-bonding patterns in compounds similar to this compound have been analyzed, helping to understand the chemical behavior and potential applications in various fields, including pharmaceuticals (Balderson et al., 2007).
Novel Cathinone Derivative Identification
This chemical has been used in the identification and characterization of novel cathinone derivatives, which are important for forensic and clinical laboratories. This involves advanced analytical techniques like mass spectrometry and nuclear magnetic resonance spectroscopy (Bijlsma et al., 2015).
Histamine H(3) Receptor Antagonist Synthesis
The compound plays a role in the synthesis of histamine H(3) receptor antagonists. These antagonists are crucial for their therapeutic potential in various neurological disorders (Pippel et al., 2010).
Multi-Component Coupling for Synthesis
It is involved in multi-component coupling reactions, demonstrating its versatility in the synthesis of various bicyclic systems, which are valuable in pharmaceuticals and materials science (Almansa et al., 2008).
Spectroscopic Characterization
Its derivatives have been characterized using various spectroscopic techniques, contributing to our understanding of molecular structures, which is vital in the development of new materials and drugs (Govindhan et al., 2017).
properties
IUPAC Name |
1-(3-fluoro-4-pyrrolidin-1-ylphenyl)ethanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H14FNO/c1-9(15)10-4-5-12(11(13)8-10)14-6-2-3-7-14/h4-5,8H,2-3,6-7H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GETWGIMLYQVKIA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)C1=CC(=C(C=C1)N2CCCC2)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H14FNO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
207.24 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-(2,4-dimethoxyphenyl)-2-((4-methoxybenzo[d]thiazol-2-yl)(methyl)amino)acetamide](/img/structure/B2491758.png)
![6-Hydroxy-3a,4,5,9b-tetrahydro-3H-cyclopenta[c]quinoline-4-carboxylic acid](/img/structure/B2491759.png)



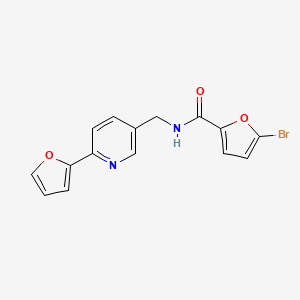

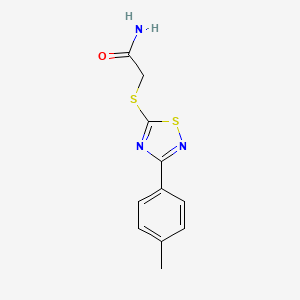

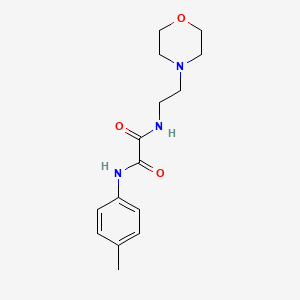
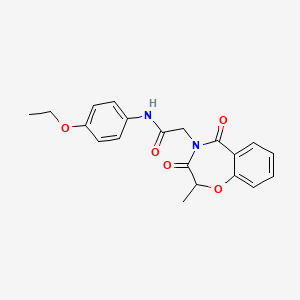
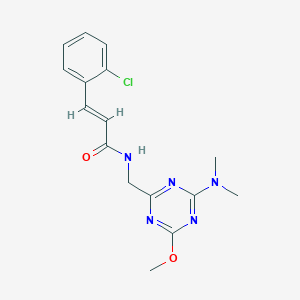
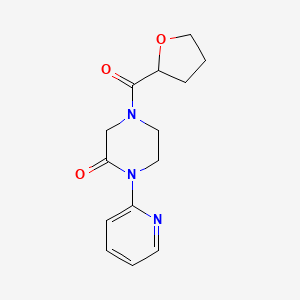
![N-(2-fluorophenyl)-2-[2-oxo-5-(piperidin-1-ylsulfonyl)pyridin-1(2H)-yl]acetamide](/img/structure/B2491781.png)